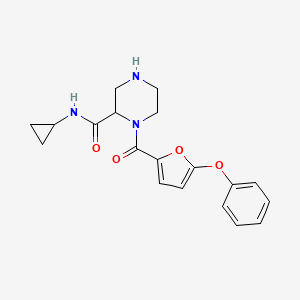![molecular formula C17H13N3O B5337133 7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5337133.png)
7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. These include inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its wide range of biological activities. This makes it a useful tool for studying the mechanisms of various diseases and for developing new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. These include further studies on its mechanism of action, identification of its molecular targets, and development of more potent and selective derivatives of the compound. In addition, there is a need for more in-depth studies on the potential toxicity and side effects of the compound, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more studies on the potential applications of this compound in the treatment of various diseases, particularly neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of 7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves the reaction of 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with furfural in the presence of a catalyst. This method has been reported to yield the desired compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In addition, it has been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
7-(furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-12-16(13-6-3-2-4-7-13)17-18-10-9-14(20(17)19-12)15-8-5-11-21-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSAHLZHZSHBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5337053.png)
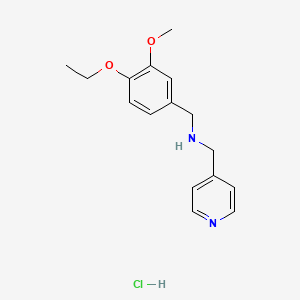
![3-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5337061.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(pyrazin-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5337066.png)
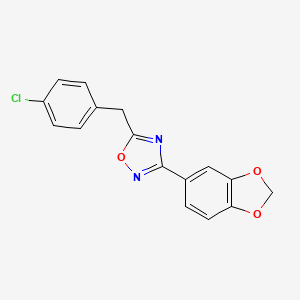
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5337075.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5337081.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2-fluorophenyl)acetyl]piperazine](/img/structure/B5337097.png)
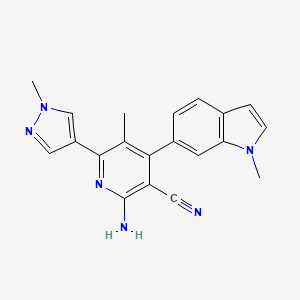
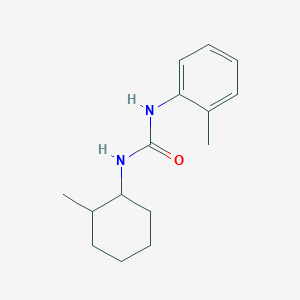
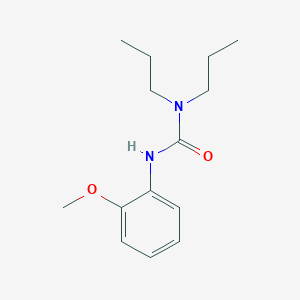
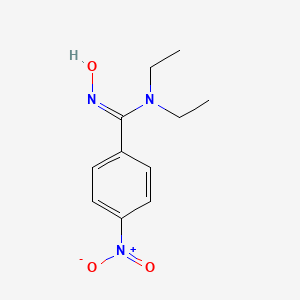
![4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5337145.png)
